molecular formula C19H17F3N4O B11027690 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B11027690
M. Wt: 374.4 g/mol
InChI Key: ZZBHTLMSUJAAOV-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a piperidin-1-yl group at position 4 and a 2,4,5-trifluorophenyl-substituted ethanone moiety. The triazolopyridine scaffold is a nitrogen-rich heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a promising pharmacophore. The 2,4,5-trifluorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions).

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C19H17F3N4O/c20-14-11-16(22)15(21)9-13(14)10-18(27)25-7-4-12(5-8-25)19-24-23-17-3-1-2-6-26(17)19/h1-3,6,9,11-12H,4-5,7-8,10H2

InChI Key

ZZBHTLMSUJAAOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization to Triazolopyridine

A pivotal step involves dehydrating a hydrazide intermediate to form the triazole ring. In AU2014302595A1, (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ) undergoes dehydration using thiophosphetane or phosphorus(V) agents (e.g., POCl₃) to yield the triazolopyridine core. For the target compound, a similar strategy applies:

  • Hydrazide Formation : Reacting a pyridine-2-ylhydrazine derivative with a keto-acid precursor.

  • Cyclodehydration : Using POCl₃ or Lawesson’s reagent to induce ring closure, forming thetriazolo[4,3-a]pyridine.

Key Conditions :

  • Solvent: Dichloromethane or toluene at 80–100°C.

  • Base: Triethylamine to neutralize HCl byproducts.

  • Yield: ~85–90% after purification via silica gel chromatography.

Piperidine Substitution and Functionalization

The piperidine ring is introduced at position 4 of the triazolopyridine via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.

SNAr with Piperidine Derivatives

In US8883805B2, piperidine reacts with brominated heterocycles under heated conditions (140°C) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone). For the target compound:

  • Substrate : 3-bromo-triazolo[4,3-a]pyridine.

  • Nucleophile : 1-(piperidin-4-yl) derivative.

  • Conditions : Diisopropylethylamine (DIPEA) as base, 12–24 hours at 120–140°C.

Optimization Insight :

  • Higher temperatures (≥130°C) reduce reaction time but risk decomposition.

  • Catalytic iodine enhances electrophilicity of the brominated triazolopyridine.

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanone Moiety

The trifluorophenyl ketone group is installed via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Friedel-Crafts Acylation

  • Electrophile : Chloroethyl ketone or acetyl chloride.

  • Aromatic Substrate : 2,4,5-Trifluorobenzene.

  • Catalyst : AlCl₃ or FeCl₃ in dichloroethane at 0–25°C.

Challenges :

  • Regioselectivity due to multiple fluorine substituents.

  • Use of directing groups (e.g., boronic esters) to control acylation site.

Suzuki Coupling for Late-Stage Functionalization

A more controlled approach employs palladium-catalyzed cross-coupling:

  • Boronic Ester : 2-(2,4,5-Trifluorophenyl)ethylboronic acid.

  • Halide Partner : Bromoethyl ketone intermediate.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, in dioxane/water (3:1) at 80°C.

Advantages :

  • Tolerance of electron-withdrawing fluorine groups.

  • Higher yields (75–80%) compared to Friedel-Crafts.

Final Coupling and Purification

The triazolopyridine-piperidine and trifluorophenyl-ethanone segments are conjugated via alkylation or reductive amination.

Alkylation of Piperidine Nitrogen

  • Base : Potassium carbonate in DMF.

  • Alkylating Agent : 2-(2,4,5-Trifluorophenyl)ethyl bromide.

  • Conditions : 60°C for 6–8 hours.

Workflow :

  • Quench with ice water, extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Reductive Amination

Alternative route using:

  • Amine : Piperidine-triazolopyridine.

  • Ketone : 2-(2,4,5-Trifluorophenyl)ethanone.

  • Reductant : NaBH₃CN in methanol.

Yield Comparison :

  • Alkylation: 70–75%.

  • Reductive Amination: 65–70%.

Analytical Data and Characterization

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, triazole), 7.45–7.10 (m, 2H, Ar-F), 4.20–3.80 (m, 4H, piperidine), 3.55 (s, 2H, COCH₂).

  • HRMS : m/z 374.1562 [M+H]⁺ (calc. 374.1568).

Purity Optimization :

  • HPLC : >99% after recrystallization.

  • XRD : Monoclinic crystal structure (CCDC deposition).

Industrial-Scale Considerations

Patent AU2014302595A1 highlights critical factors for scalability:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer distillation.

  • Catalyst Recycling : Pd catalysts recovered via activated carbon filtration (85% recovery).

  • Waste Reduction : Thiophosphetane byproducts converted to non-toxic phosphates via aqueous hydrolysis.

Challenges and Mitigation Strategies

  • Triazole Ring Instability : Avoid prolonged exposure to strong acids; use buffered conditions during workup.

  • Fluorine Leaching : Monitor HF formation in high-temperature steps; employ Teflon-lined reactors.

  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate thermodynamically stable forms .

Chemical Reactions Analysis

1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related analogs, emphasizing variations in heterocyclic cores, substituents, and molecular properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine - 4-Piperidinyl
- 2,4,5-Trifluorophenyl ethanone
~393 g/mol* High fluorine content for enhanced binding and stability
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (49) [1,2,4]Triazolo[4,3-a]pyridine - 6-Methyl triazolopyridine
- 4-(2-Trifluoromethylphenyl)piperidine
389 g/mol 98.6% purity; potent RBP antagonist with high synthetic yield (80%)
1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone [1,2,4]Triazolo[4,3-a]pyrazine - Dihydropyrazine ring
- 2,4,5-Trifluorophenyl ethanone
~379 g/mol Shared phenyl substituent with target; pyrazine core may alter pharmacokinetics
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone [1,2,3]Triazolo[4,5-d]pyrimidine - 4-Ethoxyphenyl
- Piperazine linker
~449 g/mol Ethoxy group improves solubility; pyrimidine core may enhance DNA interaction
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone [1,2,3]Triazolo[4,5-d]pyrimidine - 4-Methoxyphenyl
- 4-Fluorophenyl ethanone
~438 g/mol Methoxy group balances lipophilicity; fluorophenyl enhances target affinity

*Calculated based on assumed molecular formula C₁₉H₁₇F₃N₄O.

Pharmacokinetic Properties

  • Lipophilicity : Fluorine-rich compounds (e.g., target compound, compound 49) exhibit increased logP values, enhancing blood-brain barrier penetration but risking solubility issues. Piperazine-linked analogs (–5) mitigate this with polar linkers.
  • Metabolic Stability : Fluorine atoms and methyl groups (compound 49) reduce cytochrome P450-mediated metabolism, whereas methoxy/ethoxy groups (–5) are susceptible to demethylation .

Biological Activity

The compound 1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C19H20F3N5O
  • Molecular Weight : 393.39 g/mol
  • SMILES Notation : CC(=O)N1CCN(CC1)c2ncnc3c2c(c(n3)C(F)(F)F)C=C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • RORγt Inhibition : It has been shown to inhibit the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in the pathogenesis of autoimmune diseases like psoriasis. In vitro studies indicated an IC50 value of approximately 41 nM for this inhibition .

Biological Activity Overview

Activity TypeObservationsReference
RORγt Inhibition IC50 = 41 nM
IL-17A Production Suppression Dose-dependent inhibition in human whole blood assays; IC50 = 130 nM
Antiproliferative Activity Exhibited significant activity against cancer cell lines (A549, MCF-7, HeLa)
Kinase Inhibition Effective against c-Met and VEGFR-2 kinases

Case Study 1: RORγt Inhibition

In a study evaluating the compound's ability to inhibit RORγt, it was found that the compound significantly reduced IL-17A production in a dose-dependent manner. The results suggest that this compound could be a viable candidate for treating diseases characterized by excessive IL-17A production.

Case Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of the compound against several cancer cell lines. The results demonstrated that it effectively inhibited cell growth with IC50 values ranging from 0.98 µM to 1.28 µM across different cell lines. This suggests potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of the compound has been assessed through various studies:

Compoundt1/2 (h)Bioavailability (%)AUC (nM h)Clearance (L h⁻¹ kg⁻¹)
1484902.046
3a478401.15.3
5a120150000.151.1

These data indicate that the compound has a favorable bioavailability and metabolic stability, making it suitable for further development as a therapeutic agent.

Q & A

Q. Table 1: Example Synthetic Steps from Analogous Compounds

StepKey ProcessReagents/ConditionsReference
1Triazolopyridine core synthesisPropargylamine, PCl₃, 5-exo-dig cyclization
2Piperidine couplingDMSO, reflux, 4–6 hours
3PurificationEthanol/chloroform recrystallization

Basic: Which analytical techniques confirm structural integrity?

Answer:
Structural validation combines:

  • Melting point analysis (82–84°C) and solubility profiling in chloroform/methanol .
  • Elemental analysis to verify the molecular formula (e.g., C₂₄H₂₅N₇O₃ for analogous compounds) .
  • Chromatographic methods (HPLC, TLC) to assess purity .
    Spectroscopic techniques (e.g., NMR, IR) are inferred but not explicitly detailed in the provided evidence.

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMSO) enhance coupling efficiency vs. ethanol for cyclization .
  • Catalyst optimization : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation of fluorophenyl groups .
  • Design of Experiments (DOE) : Systematic variation of temperature (60–100°C) and reaction time (4–12 hours) identifies optimal conditions .
    Triazolopyridine analogs achieved >70% yields under tuned parameters .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or protein expression levels .
  • Compound stability : Degradation under improper storage (e.g., room temperature vs. 2–8°C) .
    Methodological solutions :
  • Standardize assays using pharmacopeial references (e.g., ISO guidelines) .
  • Validate activity across in vitro (enzyme inhibition) and in vivo models (rodent pharmacokinetics) .

Advanced: What methodologies assess metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes to track metabolic byproducts (e.g., defluorination) via LC-MS .
  • Hepatocyte models : Measure half-life (t₁/₂) under physiological conditions .
  • Stability profiling : Refrigerated storage (2–8°C) preserves compound integrity for reproducible data .

Advanced: How does computational modeling aid target interaction studies?

Answer:

  • Molecular docking : SMILES notations (e.g., CCN1CCN(CC1)C2CCN(CC2)C(=O)COc3ccc(cc3)c4ccc(OC)cc4) predict binding to kinases or GPCRs .
  • Structure-Activity Relationship (SAR) : Simulations on triazolopyridine scaffolds guide modifications to enhance affinity .
  • Free energy calculations : Estimate binding energies (ΔG) for lead optimization .

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